molecular formula C12H18N2 B12075023 4-{[Cyclobutyl(methyl)amino]methyl}aniline

4-{[Cyclobutyl(methyl)amino]methyl}aniline

Cat. No.: B12075023
M. Wt: 190.28 g/mol
InChI Key: ORPDGWGOECUHPT-UHFFFAOYSA-N
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Description

4-{[Cyclobutyl(methyl)amino]methyl}aniline is a substituted aniline derivative characterized by a cyclobutylmethylamino group at the para position of the aromatic ring. Its structure suggests applications in asymmetric synthesis or as a ligand due to the cyclobutyl ring’s conformational constraints .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-[[cyclobutyl(methyl)amino]methyl]aniline

InChI

InChI=1S/C12H18N2/c1-14(12-3-2-4-12)9-10-5-7-11(13)8-6-10/h5-8,12H,2-4,9,13H2,1H3

InChI Key

ORPDGWGOECUHPT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)N)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyclobutyl(methyl)amino]methyl}aniline typically involves the reaction of cyclobutylmethylamine with 4-chloromethyl aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-{[Cyclobutyl(methyl)amino]methyl}aniline may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound with improved purity.

Chemical Reactions Analysis

Types of Reactions

4-{[Cyclobutyl(methyl)amino]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted aniline derivatives

Scientific Research Applications

4-{[Cyclobutyl(methyl)amino]methyl}aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[Cyclobutyl(methyl)amino]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline (): Structure: Features a pyrazole ring and halogen substituents (Cl, F) on the aniline ring. Synthesis: Prepared via reductive amination using NaBH₄/I₂ in methanol under neutral conditions . Key Differences: The pyrazole and halogen substituents enhance electrophilic reactivity compared to the cyclobutyl group in the target compound.

(S,E)-N,N-Dimethyl-4-(((1-phenylethyl)imino)methyl)aniline (): Structure: Contains a phenylethylimino group and dimethylamino substituents. Crystallographic Data: Planar geometry with bond distances (N–C: 1.28–1.32 Å) indicative of conjugated imine systems . Key Differences: The imine group and aromatic substituents increase rigidity, whereas the cyclobutyl group in the target compound introduces torsional strain.

4-(Methanesulfonylmethyl)aniline (): Structure: Methanesulfonylmethyl group at the para position. Physicochemical Properties: Polar sulfonyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to the hydrophobic cyclobutyl group .

4-[(Pentyloxy)methyl]aniline ():

  • Structure : A linear pentyloxy chain attached via a methyl group.
  • Molecular Weight : 193.29 g/mol, lower than the target compound’s calculated molecular weight (~248 g/mol).
  • Key Differences : The flexible pentyloxy chain reduces steric hindrance, contrasting with the rigid cyclobutyl ring .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Features
4-{[Cyclobutyl(methyl)amino]methyl}aniline (Calculated) ~248 ~300 (est.) Moderate (DCM) Cyclobutyl steric effects
4-Chloro-2-methyl-aniline () 141.60 241 Soluble in hot ethanol Halogen + methyl synergy
4-(Methanesulfonylmethyl)aniline () 185.25 High (DMSO) Polar sulfonyl group
4-[(Pentyloxy)methyl]aniline () 193.29 Lipophilic Flexible alkoxy chain

Biological Activity

4-{[Cyclobutyl(methyl)amino]methyl}aniline is a compound of interest in medicinal chemistry due to its potential biological activities. As a derivative of aniline, it is part of a class of compounds known for their varied pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

4-{[Cyclobutyl(methyl)amino]methyl}aniline features a cyclobutyl group attached to a methylamino side chain on an aniline backbone. This unique structure may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 4-{[Cyclobutyl(methyl)amino]methyl}aniline can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer properties.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways related to inflammation and cancer progression.
  • Antimicrobial Action : The compound has shown potential in inhibiting bacterial growth, likely through disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

Research indicates that 4-{[Cyclobutyl(methyl)amino]methyl}aniline exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it was tested against human lung carcinoma (A549) and breast cancer (MCF-7) cells, showing IC50 values indicative of potent cytotoxicity.

Cell LineIC50 Value (µM)Mechanism of Action
A5495.24 ± 0.06Induction of apoptosis
MCF-72.57Inhibition of tubulin polymerization

These findings suggest that the compound may act by disrupting microtubule dynamics, a common mechanism for many anticancer agents.

Antimicrobial Activity

The antimicrobial properties have also been evaluated. In one study, various derivatives of aniline were tested against a panel of bacterial strains. The results indicated that 4-{[Cyclobutyl(methyl)amino]methyl}aniline exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Gram-positive and Gram-negative bacteria.

Study on Anticancer Effects

In a controlled study involving A549 cells, treatment with 4-{[Cyclobutyl(methyl)amino]methyl}aniline resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased levels of cleaved caspase-3, indicating the activation of apoptotic pathways. Furthermore, the compound was shown to cause cell cycle arrest at the G2/M phase.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth was assessed using standard broth dilution methods, demonstrating promising results that warrant further investigation into its potential as an antimicrobial agent.

Comparison with Related Compounds

When compared to similar compounds such as 4-{[Cyclopropyl(methyl)amino]methyl}aniline and other Mannich bases, 4-{[Cyclobutyl(methyl)amino]methyl}aniline shows distinct biological profiles. For example:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
4-{[Cyclobutyl(methyl)amino]methyl}aniline5.2432
4-{[Cyclopropyl(methyl)amino]methyl}aniline10.564

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